4-chloro-3-pyrrolidin-1-yl-benzoic Acid

描述

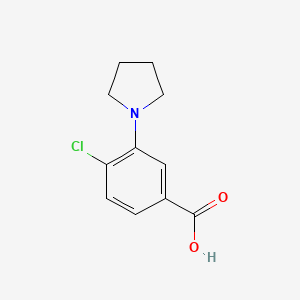

4-chloro-3-pyrrolidin-1-yl-benzoic acid is a disubstituted benzoic acid derivative. Its structure is characterized by a central benzene (B151609) ring to which a carboxylic acid group, a chlorine atom, and a pyrrolidine (B122466) ring are attached. This unique arrangement of functional groups makes it a subject of interest for synthetic chemists and drug designers alike. The exploration of such molecules is driven by the quest for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

The foundational structure of this compound is benzoic acid, an aromatic carboxylic acid that serves as a building block for a wide array of synthetic compounds. preprints.org Benzoic acid and its derivatives are prevalent in nature and have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov The carboxylic acid group is a key feature, often involved in hydrogen bonding interactions with biological targets such as enzymes and receptors. The aromatic ring provides a rigid scaffold that can be functionalized to modulate the molecule's properties.

The pyrrolidine ring, a five-membered saturated cyclic amine, is another cornerstone of this compound's architecture. nih.gov This heterocyclic motif is a common feature in numerous natural products and FDA-approved drugs. pharmablock.com The inclusion of a pyrrolidine ring can enhance a molecule's aqueous solubility and introduce a three-dimensional character, which is often crucial for optimal interaction with the complex geometries of biological macromolecules. nih.govresearchgate.net The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, further contributing to its potential for biological activity. pharmablock.compharmablock.com

The combination of the benzoic acid scaffold with the pyrrolidine ring in this compound creates a molecule with a rich potential for diverse chemical interactions and biological effects.

The strategic incorporation of halogen atoms, such as chlorine, into bioactive molecules is a well-established strategy in medicinal chemistry. nih.gov Halogenation can significantly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govresearchgate.net The presence of a chlorine atom can alter the electronic distribution within the molecule, potentially leading to enhanced biological activity. researchgate.net It is estimated that a significant portion of drugs undergoing clinical investigation contain a halogen atom. nih.gov

Saturated cyclic amines, like the pyrrolidine moiety in the subject compound, are prominent structural motifs in a vast number of medicinal compounds and natural products. nih.govyoutube.com These rings are not merely passive linkers but often play an active role in a molecule's biological function. acs.org They can influence a compound's pharmacokinetic properties, such as absorption and distribution, and can be critical components of the pharmacophore—the part of a molecule responsible for its biological activity. researchgate.net The nitrogen atom in the cyclic amine can be a key site for interactions with biological targets. nih.gov The presence of these cyclic structures is associated with a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. nih.gov

The convergence of a halogenated aromatic ring and a cyclic amine within the same molecular framework, as seen in this compound, represents a deliberate design strategy aimed at creating molecules with potentially enhanced and specific biological activities.

Interactive Data Table: Properties of Constituent Frameworks

| Feature | Benzoic Acid | Pyrrolidine |

| Molecular Formula | C₇H₆O₂ | C₄H₉N |

| Molar Mass | 122.12 g/mol | 71.12 g/mol |

| Key Functional Group | Carboxylic Acid | Secondary Amine |

| Common Biological Roles | Antimicrobial, Anti-inflammatory ontosight.ai | Component of numerous drugs, influences solubility and 3D structure nih.govpharmablock.com |

Structure

3D Structure

属性

IUPAC Name |

4-chloro-3-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZZIRLKGSRLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428086 | |

| Record name | 4-chloro-3-pyrrolidin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107946-68-9 | |

| Record name | 4-chloro-3-pyrrolidin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 4 Chloro 3 Pyrrolidin 1 Yl Benzoic Acid and Analogues

Elaboration of Precursor Synthesis and Derivatization Approaches

The construction of the 4-chloro-3-pyrrolidin-1-yl-benzoic acid scaffold relies on the formation of a crucial carbon-nitrogen bond between a benzoic acid derivative and a pyrrolidine (B122466) ring. Several classical and modern coupling reactions are employed for this purpose.

The Ullmann condensation is a copper-catalyzed reaction that forms aryl-heteroatom bonds. wikipedia.orgorganic-chemistry.org In the context of synthesizing analogues of this compound, this reaction can be applied to couple an amine with an aryl halide. A related transformation, the Goldberg reaction, specifically involves the C-N coupling of an aniline (B41778) with an aryl halide. wikipedia.org

Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 210 °C) and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide, with stoichiometric amounts of copper. wikipedia.org The aryl halides typically need to be activated by electron-withdrawing groups to enhance reactivity. wikipedia.org Modern advancements have introduced soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which can facilitate the reaction under milder conditions. wikipedia.org Microwave-assisted Ullmann coupling reactions have also been developed, significantly reducing reaction times from hours to minutes and often proceeding in aqueous buffers. nih.gov

The general mechanism for Ullmann-type reactions involves a copper(I) species, which can be generated in situ. This Cu(I) reagent reacts with the aryl halide in a metathesis reaction to form the desired C-N bond. wikipedia.org For the synthesis of N-aryl benzoic acids, an illustrative example is the coupling of 2-chlorobenzoic acid with aniline, catalyzed by a system formed from copper(I) iodide and phenanthroline. wikipedia.org

Table 1: Comparison of Traditional vs. Modern Ullmann Condensation Conditions

| Parameter | Traditional Ullmann Conditions | Modern Ullmann Conditions |

| Catalyst | Stoichiometric copper powder | Catalytic soluble copper salts with ligands |

| Temperature | > 210 °C | Lower temperatures |

| Solvent | High-boiling polar solvents (e.g., DMF, NMP) | Various, including aqueous buffers |

| Reaction Time | Hours to days | Minutes to hours |

| Atmosphere | Often requires inert atmosphere | Can be performed in open air |

The direct coupling of pyrrolidine with a halogenated benzoic acid intermediate is a primary strategy for synthesizing the target compound. This transformation is typically achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. The reactivity of the aryl halide follows the general trend of I > Br > Cl > F. wikipedia.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents an alternative to the harsher Ullmann conditions. nih.gov This method is known for its high functional group tolerance and generally proceeds under milder conditions. For instance, 4-(3-chloroanilino)benzoic acid has been successfully synthesized using a Buchwald-Hartwig reaction between 4-chlorobenzoic acid and 3-chloroaniline. nih.gov This demonstrates the applicability of palladium catalysis for coupling anilines with halogenated benzoic acids.

Another approach involves the use of copper-catalyzed C-N cross-coupling reactions, which have seen significant development. These reactions can be carried out with various copper sources and ligands, often at more moderate temperatures than traditional Ullmann reactions. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. The versatility of the pyrrolidine scaffold is widely recognized in drug discovery, and its introduction into molecules is a common strategy. nih.gov

The carboxylic acid moiety of this compound can be readily converted into a variety of functional groups, including hydrazides, which are valuable precursors for the synthesis of heterocyclic compounds like oxadiazoles (B1248032) and triazoles. nih.govresearchgate.net

The synthesis of the corresponding acid hydrazide is typically achieved by reacting the benzoic acid derivative with hydrazine (B178648) hydrate (B1144303). researchgate.netchemmethod.com For example, methyl benzoate (B1203000) derivatives can undergo hydrazinolysis with 80% aqueous hydrazine hydrate in ethanol (B145695) under reflux to yield the corresponding hydrazides in good yield. researchgate.net Microwave-assisted methods have also been shown to be highly efficient for this transformation, significantly reducing reaction times. chemmethod.comchemmethod.com

Once the hydrazide is formed, it can be used to construct various five-membered heterocyclic rings. researchgate.net For example:

Reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole-2-thiones. nih.gov

Treatment with an appropriate orthoester can yield substituted 1,3,4-oxadiazoles. researchgate.net

Condensation with aldehydes or ketones produces hydrazones, which can be further cyclized. chemmethod.com

Reaction with isothiocyanates can lead to the formation of thiosemicarbazides, which are precursors to 1,2,4-triazoles. nih.gov

These derivatizations highlight the utility of the benzoic acid functional group as a handle for creating a diverse range of analogues with potentially interesting biological activities. nih.govresearchgate.net

Process Optimization for Yield Enhancement and Purity Control

Optimizing the synthesis of this compound is critical for its large-scale production. Key parameters that are typically optimized include reaction temperature, pressure, solvent, catalyst loading, and reaction time. researchgate.netgoogle.com

For coupling reactions, the choice of base is critical. Inorganic bases like potassium carbonate are often used in Ullmann-type reactions. researchgate.net In modern coupling reactions, the selection of the appropriate ligand for the metal catalyst can dramatically influence the reaction's efficiency and selectivity. mdpi.com

Orthogonal experiments can be employed to systematically compare different reaction conditions and identify the optimal parameters. researchgate.net For instance, in the oxidation of an alcohol to a carboxylic acid, factors such as the amount of the oxidizing agent, its concentration, reaction temperature, and reaction time were optimized to increase the conversion rate from 80% to over 90% while inhibiting the formation of by-products. researchgate.net

In the context of preparing benzoic acid derivatives, controlling the reaction temperature is crucial. For example, in a nitration reaction, the temperature was maintained between 45°-50° C. google.com Similarly, for hydrolysis steps, heating to 100-110°C for a specific duration is often required to drive the reaction to completion. googleapis.com

The reaction kinetics can be studied to better understand the process. For example, the alkylation of substituted benzoic acids was found to follow second-order kinetics, and the rate constants were determined under various conditions. acs.org Such kinetic studies can help in designing more efficient processes, for instance, by using continuous flow microfluidic reactors. acs.org

Table 2: Key Parameters for Optimization in the Synthesis of Substituted Benzoic Acids

| Parameter | Importance | Example |

| Temperature | Affects reaction rate and selectivity. google.com | Nitration at 45°-50° C; Hydrolysis at 100-110°C. google.comgoogleapis.com |

| Catalyst/Ligand | Crucial for efficiency in cross-coupling reactions. mdpi.com | Use of soluble copper catalysts with ligands like phenanthroline. wikipedia.org |

| Solvent | Influences solubility and reactivity. wikipedia.org | High-boiling polar solvents for traditional Ullmann reactions. wikipedia.org |

| Base | Essential for activating the nucleophile and neutralizing acidic by-products. researchgate.net | K2CO3 in Ullmann-type C-N coupling. researchgate.net |

| Reactant Stoichiometry | Affects conversion and by-product formation. researchgate.net | Using 1.5 times the stoichiometric amount of an oxidizing agent. researchgate.net |

Isolation and Purification Techniques for Complex Organic Acids

The purification of the final product, this compound, is essential to meet the high purity standards required for its applications. Common techniques for the purification of benzoic acid derivatives include extraction and recrystallization. ma.edupitt.edu

Chemically active extraction is a powerful method to separate acidic compounds from neutral or basic impurities. pitt.edu The crude product, dissolved in an organic solvent like diethyl ether, can be treated with an aqueous base (e.g., sodium hydroxide) to convert the water-insoluble benzoic acid into its water-soluble carboxylate salt. pitt.edu The aqueous layer is then separated, and the benzoic acid is precipitated by adding a strong acid, such as hydrochloric acid. pitt.edu

Recrystallization is another fundamental technique for purifying solid organic compounds. ma.eduyoutube.com This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. ma.edu For benzoic acid, which is highly soluble in hot water but poorly soluble in cold water, water can be an effective recrystallization solvent. youtube.com The process involves dissolving the impure compound in a minimum amount of hot solvent to form a saturated solution. youtube.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the solution. ma.edu The pure crystals are then collected by filtration. youtube.com

For more complex mixtures or for analytical purposes, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are employed. researchgate.netresearchgate.net Reversed-phase HPLC with a C18 column is commonly used for the analysis of benzoic acid derivatives. researchgate.net

Table 3: Common Purification Techniques for Benzoic Acid Derivatives

| Technique | Principle | Application |

| Chemically Active Extraction | Separation based on the differential solubility of the acid and its salt in aqueous and organic phases. pitt.edu | Removal of neutral and basic impurities. pitt.edu |

| Recrystallization | Purification based on the difference in solubility of the compound and impurities in a solvent at varying temperatures. ma.edu | Isolation of pure crystalline solid from solid impurities. ma.eduyoutube.com |

| Chromatography (HPLC) | Separation based on the differential partitioning of components between a stationary and a mobile phase. researchgate.net | High-purity separation and analytical quantification. researchgate.netresearchgate.net |

Sophisticated Spectroscopic and Structural Elucidation of the 4 Chloro 3 Pyrrolidin 1 Yl Benzoic Acid System

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

No published ¹H or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for 4-chloro-3-pyrrolidin-1-yl-benzoic acid could be located. This information is crucial for confirming the connectivity and chemical environment of the atoms within the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

While a molecular formula can be determined theoretically, no experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern, has been published for this compound. Such data would be essential for confirming its molecular weight and providing clues about its structure.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

There is no evidence of a solved crystal structure for this compound in crystallographic databases. Therefore, critical information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, remains unknown.

In Depth Computational and Theoretical Investigations of 4 Chloro 3 Pyrrolidin 1 Yl Benzoic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, stability, and electronic properties, offering insights that complement experimental data.

Density Functional Theory (DFT) and Post-Hartree-Fock Methodologies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy. For a molecule like 4-chloro-3-pyrrolidin-1-yl-benzoic acid, DFT methods such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d,p)), would be employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netmdpi.comurfu.ru

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer a higher level of theory and can provide more accurate results, particularly for systems where electron correlation is significant. researchgate.netmdpi.comurfu.ru These methods are more computationally intensive than DFT.

For a related but more complex molecule, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, researchers used B3LYP, M06-2X, and MP2 methods to optimize its structure in monomer, cyclic dimer, and stacking forms. mdpi.comurfu.ru Such studies can reveal key structural parameters like bond lengths and angles, as well as the distribution of electron density within the molecule.

Table 1: Illustrative Calculated Properties for a Related Pyrrolidine-Containing Carboxylic Acid (Data for 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid)

| Property | Method | Calculated Value |

| C=O Bond Length (Anionic form) | MP2/6-31G(d,p) | 1.267 Å urfu.ru |

| C=O Bond Length (Neutral form) | MP2/6-31G(d,p) | 1.225 Å urfu.ru |

| Dimer Interaction Energy | M06-2X/6-31G(d,p) | -81.7 kJ/mol researchgate.net |

This interactive table showcases typical data obtained from quantum chemical calculations. The values presented are for a structurally related compound and serve as an example of the insights that could be gained for this compound.

Conformational Analysis and Potential Energy Surface Mapping

Molecules that are not entirely rigid can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For this compound, the main sources of conformational flexibility would be the rotation of the pyrrolidine (B122466) ring relative to the benzene (B151609) ring and the orientation of the carboxylic acid group.

The potential energy surface (PES) can be mapped by systematically changing key dihedral angles and calculating the energy at each point. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers). For instance, studies on substituted benzoic acids have shown that the carboxylic group can adopt different orientations relative to the aromatic ring, with the relative energies of these conformers influenced by substituents. mdpi.com In a study of 2-fluoro-4-hydroxy benzoic acid, researchers identified eight different conformers based on the orientation of the hydroxyl and carboxylic acid groups. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of a molecule over time, often in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes like conformational changes, diffusion, and interactions with solvent molecules.

For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and simulating their movements over a period of nanoseconds or longer. This could reveal how the solvent influences the conformational preferences of the molecule and how it forms hydrogen bonds with the carboxylic acid group. A recent study on benzoic acid in confined spaces utilized classical MD simulations to investigate its aggregation behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov

Derivation and Application of Molecular Descriptors (e.g., 3D-QSAR)

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that represent different aspects of a molecule's structure. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, electrostatic potential). nih.gov

For a set of molecules with known biological activity, these descriptors are used to build a mathematical model. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), 3D grid-based descriptors representing steric and electrostatic fields are used.

Development of Predictive Models for Biological Potency

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to develop a predictive model. mdpi.com A successful QSAR model can then be used to predict the biological activity of new, untested compounds.

For example, a QSAR study on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov Such a model, if developed for a series including this compound, could predict its potential biological potency and guide the design of more active analogues.

Pharmacological and Biological Research: Mechanistic Insights and in Vitro Activity of 4 Chloro 3 Pyrrolidin 1 Yl Benzoic Acid Analogues

Biochemical Pathway Modulation and Enzyme Inhibition Studies

The biological effects of 4-chloro-3-pyrrolidin-1-yl-benzoic acid analogues are often rooted in their ability to modulate specific biochemical pathways by inhibiting key enzymes.

Investigation of Enzyme Targets (e.g., Enoyl ACP Reductase, Dihydrofolate Reductase)

Extensive research has identified several enzymes as potential targets for this class of compounds. Notably, analogues of 4-pyrrol-1-yl benzoic acid have been investigated as inhibitors of enzymes crucial for microbial survival, such as Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR) and Dihydrofolate Reductase (DHFR). nih.govmdpi.com

Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR): This enzyme is a key player in the fatty acid synthesis II (FAS-II) pathway, which is essential for bacteria and some parasites. nih.gov The inhibition of ENR disrupts the production of vital fatty acids, leading to antimicrobial effects. nih.gov Molecular docking studies have been employed to investigate the binding of pyrrolidine-based compounds to the active site of ENR, providing a basis for the design of novel inhibitors. nih.govresearchgate.netresearchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate biosynthesis pathway, which is necessary for the synthesis of nucleic acids and amino acids. nih.gov Inhibition of DHFR disrupts DNA synthesis and cell growth, making it an attractive target for antimicrobial and anticancer agents. preprints.org Studies have shown that certain benzoic acid hydrazide analogues can act as dual inhibitors of both ENR and DHFR. nih.govmdpi.com Computational screening and docking simulations have been instrumental in identifying compounds that can stably bind to the active site of the DHFR domain. nih.gov

Elucidation of Inhibitory Mechanisms and Binding Affinities

Understanding how these compounds inhibit their target enzymes is crucial for optimizing their therapeutic potential. Kinetic analyses and binding affinity studies provide valuable insights into their mechanism of action.

Research has shown that some inhibitors act competitively with respect to the natural substrate of the enzyme. nih.gov For instance, certain novel compounds have been found to competitively inhibit the DHFR domain with respect to dihydrofolate. nih.gov The inhibitory activity is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For example, spirooxindole derivatives, which contain a pyrrolidine (B122466) core, have been developed as highly potent inhibitors of Murine Double Minute 2 (MDM2), with some compounds exhibiting Ki values of less than 1 nM. nih.govacs.org

Receptor Interaction Profiling and Ligand Binding Assays

Beyond enzyme inhibition, the pharmacological effects of this compound analogues can be attributed to their interactions with specific biological receptors.

Molecular Docking Studies with Relevant Biological Receptors (e.g., MDM2, MMP-2)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method has been extensively used to study the interaction of this compound analogues with various receptors.

Murine Double Minute 2 (MDM2): The MDM2 protein is a key negative regulator of the p53 tumor suppressor protein. researchgate.net Inhibiting the MDM2-p53 interaction is a promising strategy in cancer therapy. nih.gov Spirooxindole-pyrrolidine derivatives have been designed and evaluated as potent MDM2 inhibitors. nih.govacs.orgresearchgate.net Docking studies have helped to visualize how these compounds bind to the p53-binding pocket of MDM2. researchgate.net

Matrix Metalloproteinase-2 (MMP-2): MMPs are a family of enzymes involved in the degradation of the extracellular matrix, playing a role in processes like tumor invasion and metastasis. nih.govnih.gov Molecular docking has been used to investigate the binding of various compounds, including alkaloid and curcumin (B1669340) analogues, to the active site of MMP-2, providing insights into their potential as MMP-2 inhibitors. nih.govnih.gov

Interactive Data Table: Molecular Docking Scores of Compounds with Target Receptors

| Compound/Analogue | Target Receptor | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Aristolochic acid | MMP-2 | -7.01 | nih.gov |

| Cryptopleurine | MMP-2 | -6.4 | nih.gov |

| Epipodophyllotoxin | MMP-2 | -6.2 | nih.gov |

| Pyrrole (B145914) derivative 5a | Enoyl ACP Reductase | -8.59 | nih.gov |

| Pyrrole derivative 5b | Enoyl ACP Reductase | -8.24 | nih.gov |

| Pyrrole derivative 5c | Enoyl ACP Reductase | -8.76 | nih.gov |

| Pyrrole derivative 5d | Enoyl ACP Reductase | -8.45 | nih.gov |

| Pyrrole derivative 5e | Enoyl ACP Reductase | -8.42 | nih.gov |

| Pyrrole derivative 5f | Enoyl ACP Reductase | -8.41 | nih.gov |

| Pyrrole derivative 5g | Enoyl ACP Reductase | -8.66 | nih.gov |

| Pyrrole derivative 5h | Enoyl ACP Reductase | -8.53 | nih.gov |

| Pyrrole derivative 5i | Enoyl ACP Reductase | -8.41 | nih.gov |

| Pyrrole derivative 5j | Enoyl ACP Reductase | -8.62 | nih.gov |

| Pyrrole derivative 5k | Enoyl ACP Reductase | -8.29 | nih.gov |

| Pyrrole derivative 5l | Enoyl ACP Reductase | -8.54 | nih.gov |

| Pyrrole derivative 5m | Enoyl ACP Reductase | -8.32 | nih.gov |

Understanding Ligand-Protein Interactions and Hydrogen Bonding Networks

The stability of a ligand-receptor complex is determined by various non-covalent interactions, with hydrogen bonds playing a particularly crucial role. nih.govbiorxiv.org The formation of hydrogen bonds between the ligand and amino acid residues in the binding pocket of the protein contributes significantly to the binding affinity. nih.gov

Docking studies reveal the specific amino acid residues involved in these interactions. For example, in the case of MMP-2 inhibitors, hydrogen bonds have been observed with residues such as ALA-88, PHE-87, HIS-124, GLU-129, and HIS-130. nih.gov Similarly, for pyrrole derivatives targeting ENR, interactions with ARG60, ARG32, and GLN28 have been noted. nih.gov The analysis of these hydrogen bonding networks is essential for understanding the structure-activity relationships and for the rational design of more potent and selective ligands. nih.govresearchgate.net

In Vitro Cellular Activity and Phenotypic Screening

Ultimately, the therapeutic potential of a compound is determined by its activity in a cellular context. In vitro assays are used to evaluate the effects of this compound analogues on various cell lines and to screen for desired phenotypic changes.

Phenotypic screening of libraries of small molecules has led to the identification of compounds with potent antiproliferative activity against cancer cell lines. semanticscholar.org For instance, certain fully functionalized small-molecule probes (FFSMPs) derived from diverse scaffolds have shown significant activity against breast cancer cells. semanticscholar.org The in vitro evaluation of synthesized compounds often includes determining their IC50 values against various cell lines, which provides a measure of their potency. preprints.org Furthermore, in vitro studies are crucial for assessing the antimicrobial activity of these compounds against different bacterial and fungal strains. mdpi.comnih.gov

Interactive Data Table: In Vitro Activity of Selected Benzoic Acid Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | Antitumor | 17.84 | preprints.org |

| 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] derivative 9 | HeLa | Anticancer | 10 | preprints.org |

Assessment of Antiproliferative Effects on Human Cell Lines

Analogues and derivatives of the core benzoic acid structure have been investigated for their potential as anticancer agents. Studies on related heterocyclic compounds demonstrate that specific structural motifs can impart significant antiproliferative properties against various human cancer cell lines.

For instance, research into 4-thiazolidinones, which can be considered structural analogues, identified two compounds, a 2-phenylimino derivative and a 2,4-thiazolidindione, as the most active agents against five different human colon carcinoma cell lines. nih.gov One of these derivatives showed pronounced inhibitory effects on the HT29 cell line, which is characterized by high expression of the COX-2 enzyme. nih.gov The other derivative displayed broader antiproliferative activity across all tested cell lines, suggesting its mechanism of action may involve targets other than COX-2 inhibition. nih.gov

Similarly, studies on benzothiazole (B30560) derivatives, another class of related compounds, have shown marked reductions in cell viability at low micromolar concentrations in both pancreatic cancer and paraganglioma cell models. mdpi.com The antiproliferative effects of isoflavone (B191592) derivatives, such as biochanin A and genistein, have also been demonstrated against stomach cancer cell lines, where they were found to be cytostatic at low concentrations and cytotoxic at higher concentrations. nih.gov These findings underscore the potential of developing structurally related compounds as effective antineoplastic agents.

Table 1: Antiproliferative Activity of Selected Analogue Classes

| Compound Class | Cancer Cell Line(s) | Observed Effect | Potential Target/Mechanism |

|---|---|---|---|

| 4-Thiazolidinones | Human Colon Carcinoma (e.g., HT29) | Growth inhibition nih.gov | COX-2 inhibition and other molecular targets nih.gov |

| Benzothiazoles | Pancreatic Cancer, Paraganglioma | Reduced cell viability at low µM concentrations mdpi.com | Not specified |

| Isoflavones | Stomach Cancer (e.g., HSC-41E6, HSC-45M2) | Cytostatic and cytotoxic effects nih.gov | Induction of apoptosis nih.gov |

Evaluation of Antimicrobial Spectrum and Potency

Analogues of this compound have shown promise as antimicrobial agents, with activity spanning a range of pathogens. Research into pyrazole (B372694) derivatives of benzoic acid has identified potent activity against Gram-positive bacteria, particularly staphylococci and enterococci. nih.gov

These compounds have demonstrated significant efficacy, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. nih.gov Specifically, certain chloro and bromo substituted analogues were found to be highly potent against various Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with MIC values of 3.12 µg/mL. nih.gov Their activity also extended to Enterococcus species and Bacillus subtilis. nih.gov

Other research on 4-pyrrol-1-yl benzoic acid hydrazide analogues revealed good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, these compounds were screened for antitubercular activity against Mycobacterium tuberculosis H37Rv and showed promising results. nih.gov In contrast, some derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid showed only moderate antibacterial activity, primarily against Gram-positive strains. mdpi.com

Table 2: Antimicrobial Potency (MIC) of Benzoic Acid Analogues

| Analogue Class | Bacterial Strain(s) | MIC Range (µg/mL) |

|---|---|---|

| Pyrazole Derivatives | Staphylococcus aureus strains | 3.12 - 6.25 nih.gov |

| Pyrazole Derivatives | Enterococcus strains | 0.78 - 6.25 nih.gov |

| Pyrazole Derivatives | Bacillus subtilis | 0.78 - 12.5 nih.gov |

| 3-Chlorophenyl Derivative | Gram-positive strains | 6.25 - 50 nih.gov |

Mechanisms of Action at the Cellular Level (e.g., Membrane Disruption)

While membrane disruption is a key mechanism for some analogues, other mechanisms may be at play for different structural classes. For instance, various 4-(3-chloro-2-oxo-4-substituted phenyl-azetidine-1-yl)benzoic acids have been synthesized and screened for antimicrobial activities, suggesting that the beta-lactam ring within the azetidinone structure could be involved in the mechanism, though this was not explicitly detailed. researchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Design

Understanding the relationship between the chemical structure of these analogues and their biological activity is crucial for designing more potent and selective therapeutic agents.

Influence of Substituent Position and Nature on Biological Efficacy

SAR studies have provided valuable insights into how modifications to the molecular scaffold affect biological outcomes. The five-membered pyrrolidine ring itself is a versatile scaffold, where the spatial orientation of substituents can lead to different biological profiles. nih.gov

On the Phenyl Ring: For pyrazole benzoic acid derivatives, the nature and position of substituents on an attached aniline (B41778) ring significantly impacted antimicrobial potency. Disubstituted compounds generally showed better activity than mono-substituted ones. nih.gov A 3-chlorophenyl derivative was more active than a 3-fluorophenyl derivative. nih.gov The combination of a 3-chloro and a 4-methyl group resulted in a potent growth inhibitor of S. aureus strains. nih.gov

Halogenation: The presence and position of halogen atoms can be critical. In one series of pyridine (B92270) derivatives, the inclusion of halogens was found to decrease antiproliferative activity. mdpi.com However, in a series of pyrrolidine analogues targeting glutamate (B1630785) receptors, 4'-chloro and 4'-bromo substituents were optimal for binding affinity. nih.gov

Other Functional Groups: For antiproliferative pyridine derivatives, the presence and positions of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (NH2) groups were found to enhance activity. mdpi.com Conversely, bulky groups tended to lower antiproliferative effects. mdpi.com

Table 3: Influence of Substituents on Antimicrobial Activity of Pyrazole Analogues

| Substituent(s) on Aniline Ring | Relative Activity | Potency (MIC range in µg/mL) |

|---|---|---|

| 3-Fluorophenyl | Weak inhibitor nih.gov | >50 |

| 3-Chlorophenyl | Better than fluoro derivative nih.gov | 6.25 - 50 |

| 3-Bromo / 3-Trifluoromethyl | Similar to chloro derivative nih.gov | Not specified |

| 3-Chloro-4-methyl | Potent inhibitor nih.gov | 3.12 - 6.25 |

| 4-Fluoro-3-trifluoromethyl | Varied activity nih.gov | As low as 3.12 |

| 4-Chloro-3-trifluoromethyl | Very potent nih.gov | 3.12 |

Pharmacophore Identification and Lead Optimization Strategies

The development of potent drug candidates from initial "hit" compounds relies on effective lead optimization. This process involves modifying the lead compound to improve biological activity, selectivity, and pharmacokinetic properties. danaher.com

Pharmacophore modeling is a key strategy used to identify the essential three-dimensional arrangement of functional groups required for biological activity. danaher.com For example, a pharmacophore-based virtual screening approach was successfully used to identify novel inhibitors of the TcaR protein in S. epidermidis, which is involved in biofilm formation. nih.gov

Common lead optimization strategies include:

Direct Chemical Manipulation: This involves adding or swapping functional groups, making isosteric replacements, or adjusting ring systems on the lead scaffold. danaher.com

Structure-Based Design: This approach uses knowledge of the target protein's structure to guide the modification of the lead compound, often by altering fragments within the active site while keeping the core scaffold intact. danaher.com

For pyrrolidine-containing compounds, SAR analysis has shown that activity is often strongly influenced by the substituents at specific positions on the pyrrolidine ring. nih.gov By systematically altering these substituents and evaluating the resulting changes in biological activity, researchers can refine the pharmacophore model and guide the synthesis of more effective and optimized drug candidates. mdpi.comdanaher.com

Future Research Directions and Translational Perspectives

Exploration of Advanced Synthetic Methodologies for Diversified Analogues

The structural backbone of 4-chloro-3-pyrrolidin-1-yl-benzoic acid offers a versatile platform for the generation of a diverse library of analogues. Future research will likely focus on innovative synthetic methodologies to efficiently create these derivatives. Techniques such as multicomponent reactions (MCRs) present a promising approach, allowing for the one-pot synthesis of complex molecules from three or more starting materials, thereby increasing efficiency and reducing waste. tandfonline.com For instance, variations of the Ugi or Passerini reactions could be adapted to introduce a wide range of substituents on the pyrrolidine (B122466) ring and the benzoic acid core.

Furthermore, the application of photoredox catalysis and electrosynthesis could enable novel transformations that are not accessible through traditional thermal methods. These techniques can facilitate late-stage functionalization, allowing for the modification of the core structure in the final steps of the synthesis, which is particularly valuable for creating a diverse set of analogues for structure-activity relationship (SAR) studies. The stereoselective synthesis of pyrrolidine derivatives is another critical area, as the stereochemistry of the pyrrolidine ring can significantly impact biological activity. nih.govnih.gov The development of novel chiral catalysts and asymmetric synthetic routes will be instrumental in accessing enantiomerically pure analogues. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel analogues of this compound. Generative AI models can be trained on large datasets of known bioactive molecules to propose novel chemical structures with a high probability of desired biological activity and favorable pharmacokinetic properties. These models can explore a vast chemical space to identify synthetically accessible analogues that are structurally distinct from existing compounds.

Predictive ML models can be employed to forecast the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. By screening large virtual libraries of potential analogues, researchers can prioritize the synthesis of a smaller, more focused set of compounds with the highest likelihood of success. This in silico approach can significantly reduce the time and cost associated with the early stages of drug discovery.

Identification of Novel Biological Targets and Disease Indications

A key area of future research will be the identification of novel biological targets for this compound and its analogues. Chemical proteomics and thermal proteome profiling are powerful techniques that can be used to identify the direct protein targets of a compound within a complex biological system. nih.gov By incubating the compound with cell lysates or live cells and analyzing changes in protein thermal stability or engagement, researchers can uncover previously unknown molecular targets.

Once novel targets are identified, further investigation into their role in disease pathways can open up new therapeutic indications. For example, if a target is found to be involved in a specific cancer signaling pathway, analogues of this compound could be developed as potential anti-cancer agents. nih.gov Similarly, if a target is implicated in an inflammatory or metabolic disease, this could guide the development of new treatments for those conditions.

Development of High-Throughput Screening Assays for Comprehensive Biological Profiling

To efficiently evaluate the biological activity of a large library of this compound analogues, the development of robust high-throughput screening (HTS) assays is essential. nih.gov These assays can be designed to measure a wide range of biological activities, from inhibition of specific enzymes to modulation of cellular pathways. nih.govnih.gov

常见问题

Q. How to design assays for evaluating metabolic stability?

- Methodological Answer :

- In Vitro Microsomal Assay : Incubate with liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 min.

- Data Analysis : Calculate t₁/₂ using nonlinear regression. Parent compound depletion >50% at 30 min indicates poor metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。